molecular formula C14H18INO2 B3185266 Ethyl 5-iodo-2-(piperidin-1-yl)benzoate CAS No. 1131622-44-0

Ethyl 5-iodo-2-(piperidin-1-yl)benzoate

Cat. No.: B3185266
CAS No.: 1131622-44-0
M. Wt: 359.20 g/mol
InChI Key: FKUPFOLQTKJCGA-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2-(piperidin-1-yl)benzoate (C₁₄H₁₆INO₂) is a substituted benzoate ester featuring an iodine atom at the 5-position and a piperidin-1-yl group at the 2-position of the aromatic ring. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, with applications in medicinal chemistry and materials science .

Properties

CAS No.

1131622-44-0

Molecular Formula

C14H18INO2

Molecular Weight

359.20 g/mol

IUPAC Name

ethyl 5-iodo-2-piperidin-1-ylbenzoate

InChI

InChI=1S/C14H18INO2/c1-2-18-14(17)12-10-11(15)6-7-13(12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3

InChI Key

FKUPFOLQTKJCGA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)I)N2CCCCC2

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzoate Derivatives

Ethyl 5-iodo-2-(piperidin-1-yl)benzoate belongs to a family of halogenated benzoates with diverse substituents. Key structural analogs include:

Compound Name Substituent at 2-Position Halogen at 5-Position Key Differences
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate 4-methylpiperazin-1-yl Iodo Increased polarity due to tertiary amine
Ethyl 5-iodo-2-(trifluoromethoxy)benzoate Trifluoromethoxy Iodo Electron-withdrawing group alters reactivity
Ethyl 5-iodo-2-methoxybenzoate Methoxy Iodo Reduced steric hindrance, lower basicity
Ethyl 5-bromo-2-(piperidin-1-yl)benzoate Piperidin-1-yl Bromo Smaller halogen; lower molecular weight

Key Observations :

  • Piperidinyl vs.
  • Iodo vs. Bromo : The iodine atom increases molecular weight (127 vs. 80 g/mol for bromine) and polarizability, which may influence intermolecular interactions in crystal lattices or binding pockets .
Ester Group Comparison: Ethyl vs. Methyl

Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance and lipophilicity. For example:

  • Metabolic Stability : In rat liver microsomes, ethyl benzoate (half-life >60 min) showed delayed hydrolysis by carboxylesterases (CES) compared to methyl benzoate (half-life ~30 min) .
  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrated higher polymerization efficiency in resin cements than methyl analogs, attributed to its balanced solubility and reactivity .
Solubility and Lipophilicity
  • LogP : Estimated logP for this compound is ~3.5 (iodine and ethyl ester increase hydrophobicity vs. unsubstituted benzoates with logP ~2.0) .
  • Acid-Base Behavior : The piperidine group (pKa ~11) remains protonated at physiological pH, enhancing water solubility in acidic environments .
Metabolic and Toxicological Profiles
  • Hydrolysis : The ethyl ester is expected to undergo CES-mediated hydrolysis, producing 5-iodo-2-(piperidin-1-yl)benzoic acid. Co-administration with CES inhibitors (e.g., bis(p-nitrophenyl)phosphate) could prolong its half-life .
  • Toxicity : Alkyl benzoates like ethyl benzoate exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats), but iodine substitution may introduce hepatotoxicity risks due to bioaccumulation .

Research and Application Gaps

  • Biological Activity: No direct studies on this compound’s bioactivity are reported.
  • Material Science : Its iodine content could enable applications in radiolabeling or X-ray contrast agents, though stability under radiation requires evaluation .

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